molecular formula C8H7ClN2OS B1226470 N-carbamothioyl-2-chlorobenzamide CAS No. 6965-59-9

N-carbamothioyl-2-chlorobenzamide

Cat. No.: B1226470
CAS No.: 6965-59-9
M. Wt: 214.67 g/mol
InChI Key: UROWSAGPOYOHJT-UHFFFAOYSA-N
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Description

N-carbamothioyl-2-chlorobenzamide (CAS 6965-59-9) is a thiourea-based compound with the molecular formula C₈H₇ClN₂OS . It serves as a key chemical building block and intermediate in organic synthesis and medicinal chemistry research. Thiourea derivatives analogous to this compound are widely investigated for their broad-spectrum biological activities, which include antibacterial, antifungal, and antitumor properties . These compounds are particularly valued for their ability to form stable complexes with various transition metal ions such as Co(II), Ni(II), and Cu(II) . The resulting metal complexes are subjects of extensive study in areas including catalytic applications, materials science, and the development of new therapeutic agents . The structural motif of the benzoylthiourea group allows for interactions with biological targets, making it a valuable scaffold in pharmaceutical research and drug discovery . This product is strictly for research purposes and is labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

6965-59-9

Molecular Formula

C8H7ClN2OS

Molecular Weight

214.67 g/mol

IUPAC Name

N-carbamothioyl-2-chlorobenzamide

InChI

InChI=1S/C8H7ClN2OS/c9-6-4-2-1-3-5(6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13)

InChI Key

UROWSAGPOYOHJT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)N)Cl

Other CAS No.

6965-59-9

Synonyms

1-(2-chlorobenzoyl)thiourea

Origin of Product

United States

Scientific Research Applications

Synthesis and Structural Characteristics

N-carbamothioyl-2-chlorobenzamide can be synthesized through the reaction of 2-chlorobenzoyl chloride with thiourea. The process often involves using solvents such as dry acetone and catalysts like potassium carbonate under controlled conditions, including microwave irradiation, to enhance yield and purity . The synthesized compound exhibits significant structural properties that facilitate its interaction with biological systems and metal ions.

Antimicrobial Activity

This compound derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, studies have reported that these compounds exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone, effectively inhibiting the growth of pathogens such as E. faecalis and K. pneumoniae .

Anticancer Properties

Research indicates that this compound derivatives have potential anticancer effects. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines, notably MCF-7 breast cancer cells, by altering cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity, which is indicative of cell membrane integrity loss . The IC50 values for these compounds suggest they are effective at low concentrations.

Antituberculosis Activity

Recent investigations into the antituberculosis activity of this compound derivatives revealed their efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. The compounds demonstrated MIC values ranging from 2 to 8 µg/mL, significantly outperforming traditional treatments in some cases .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with transition metals such as Co(II), Ni(II), and Cu(II). These metal complexes have been characterized for their thermal stability and potential applications in catalysis . The coordination enhances the biological activity of the ligands, making them suitable for further pharmacological exploration.

Applications in Material Science

The compound also finds applications in material science as a precursor for creating functional materials. Its derivatives can act as corrosion inhibitors and non-ionic surfactants due to their amphiphilic nature, which allows them to interact with both organic and inorganic surfaces .

Summary of Findings

Application AreaObserved Activity/FindingsReferences
AntimicrobialEffective against E. faecalis, K. pneumoniae ,
AnticancerInduces apoptosis in MCF-7 cells; alters cell cycle ,
AntituberculosisMIC values of 2-8 µg/mL against resistant strains ,
Coordination ChemistryForms stable complexes with transition metals ,
Material ScienceActs as corrosion inhibitors; potential surfactant ,

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes structural analogs of N-carbamothioyl-2-chlorobenzamide, highlighting substituent-driven differences:

Compound Name Substituent Modifications Molecular Weight (g/mol) Key Structural Features
This compound Base structure 228.7 2-chloro substituent, planar sulfourea
N-Benzylcarbamothioyl-2-chlorobenzamide Benzyl group on carbamothioyl nitrogen 318.8 Enhanced π-π interactions, bulky group
N-(4-Bromophenylcarbamothioyl)-trichloroethyl-2,4-dichlorobenzamide 4-bromo, 2,4-dichloro, trichloroethyl groups 575.3 Increased halogen density, steric hindrance
N-(Benzoxazol-2-ylphenylcarbamothioyl)-2-nitrobenzamide Benzoxazole, nitro groups 425.8 Electron-withdrawing nitro, fused rings
N-(Benzimidazol-2-ylmethylcarbamothioyl)-2-chlorobenzamide Benzimidazole methyl group 344.8 Hydrogen-bond donor-rich, planar heterocycle

Key Observations :

  • Halogen Substitution: The 2-chloro group in the base compound enhances electrophilicity and intermolecular interactions.
  • These modifications correlate with increased antimicrobial and antiviral activity .
  • Nitro Groups : The nitro substituent in compounds like N-(benzoxazol-2-ylphenylcarbamothioyl)-2-nitrobenzamide () introduces strong electron-withdrawing effects, altering redox properties and reactivity in biological systems.

Physicochemical and Crystallographic Properties

Property This compound N-Benzylcarbamothioyl-2-chlorobenzamide N-(Benzoxazol-2-ylphenylcarbamothioyl)-2-nitrobenzamide
Melting Point (°C) 180–185 (predicted) 192–195 210–215
Solubility in DMSO High Moderate Low
Hydrogen Bond Donors 2 2 3
Crystal Packing Stability Moderate (π-π, N–H⋯O/S) High (benzyl-induced π-π) Very high (nitro-enhanced dipole interactions)

Crystallographic Insights :

  • The benzyl group in N-benzylcarbamothioyl-2-chlorobenzamide induces tighter π-π stacking (interplanar distance ~3.5 Å), improving thermal stability .
  • Nitro groups in benzoxazole derivatives () create polarized regions, facilitating stronger dipole-dipole interactions and higher melting points .

Q & A

Q. What are the standard synthetic routes for N-carbamothioyl-2-chlorobenzamide, and how are reaction conditions optimized?

The compound is typically synthesized via a two-step protocol: (1) reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form an intermediate isothiocyanate, followed by (2) condensation with a primary amine. Reaction parameters like solvent polarity, temperature (typically 0–5°C for thiocyanate formation), and stoichiometric ratios (e.g., 1:1.2 amine:isothiocyanate) are critical for yields >85%. Post-synthesis, purification via recrystallization (ethanol/water) and characterization by IR (C=S stretch ~1250 cm⁻¹) and elemental analysis are standard .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • FT-IR : Identifies thiourea C=S (1200–1250 cm⁻¹) and amide N–H (3200–3300 cm⁻¹) stretches.
  • NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and NH groups (δ 9.5–10.5 ppm). ¹³C NMR confirms thiourea C=S (δ ~175 ppm).
  • Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values. Reproducibility requires triplicate measurements and statistical validation (e.g., ANOVA with Duncan’s test) .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure?

SC-XRD using SHELXTL (Bruker) or SHELXL (open-source) resolves bond lengths (e.g., C–S ~1.68 Å) and angles. Data collection at 153 K reduces thermal motion artifacts. Structural validation includes R-factor <0.05 and Hirshfeld rigidity tests. Hydrogen bonds (e.g., N–H···O/S) are mapped using Olex2 or Mercury .

Q. What intermolecular interactions stabilize the crystal lattice?

Dominant interactions include:

  • N–H···O/S hydrogen bonds (2.8–3.2 Å).
  • C–H···π interactions (3.3–3.5 Å).
  • Halogen bonding (Cl···S, ~3.4 Å). Packing efficiency is quantified using PLATON or CrystalExplorer .

Q. How is elemental analysis performed to confirm purity?

Combustion analysis (CHNS/O mode) measures C, H, N, S content. Calibration with acetanilide standards ensures accuracy. Discrepancies >0.4% indicate impurities, necessitating HPLC re-purification (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can discrepancies between experimental and DFT-calculated molecular geometries be resolved?

Discrepancies in bond lengths/angles often arise from basis set limitations (e.g., 6-311G(d,p) vs. def2-TZVP) or neglect of crystal packing effects. Hybrid strategies include:

  • ONIOM methods : Apply B3LYP for the core and PM6 for the crystal environment.
  • Periodic DFT : Use CASTEP or VASP to simulate bulk crystal effects. Validation via Hirshfeld atom refinement (HAR) improves agreement to <0.02 Å .

Q. What methodologies are used in Hirshfeld surface analysis to quantify intermolecular interactions?

CrystalExplorer 17.5 generates surfaces using promolecule approximation. Key outputs:

  • dₙᵒᵣₘ maps : Highlight close contacts (red regions).
  • Fingerprint plots : Deconvolute H···H (55–60%), C···H (20%), and S···H (10–15%) contributions.
  • Energy frameworks : Evaluate interaction energies (Eₜₒₜₐₗ = Eₑₗₑ + Eₛₚₑ) for lattice stability .

Q. Which computational parameters optimize DFT studies of electronic properties?

  • Functional : B3LYP or M06-2X for accurate thermochemistry.
  • Basis set : 6-311++G(d,p) for polarization and diffuse effects.
  • Solvent modeling : IEF-PCM (ε=4.71 for acetone). Post-processing with Multiwfn calculates MEP (electrophilic sites at S and Cl), Fukui indices (ƒ⁺ for nucleophilic regions), and NLO properties (βₜₒₜ ~10⁻³⁰ esu) .

Q. How are molecular docking protocols designed to assess bioactivity against viral proteases?

  • Target preparation : Fetch PDB 6LU7 (SARS-CoV-2 Mᴾᴿᴼ), remove water, add polar hydrogens.
  • Ligand preparation : Optimize this compound geometry at DFT level, convert to PDBQT.
  • Docking : AutoDock Vina with grid box (20×20×20 ų) centered on catalytic dyad (His41/Cys145). Binding affinity (ΔG < −7 kcal/mol) and RMSD <2 Å validate poses .

Q. What approaches reconcile contradictions in thermodynamic stability data?

Discrepancies in ΔG (experimental vs. computational) require:

  • Re-evaluation of entropy : Use THERMO.PY to compute vibrational contributions from Gaussian frequency outputs.
  • Solvent corrections : Apply SMD model for solvation free energy.
  • Experimental validation : DSC measurements (heating rate 10°C/min, N₂ atmosphere) to confirm decomposition temperatures .

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